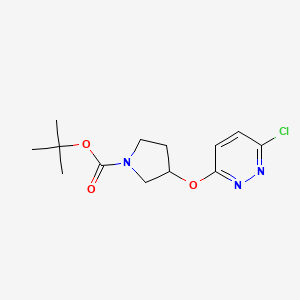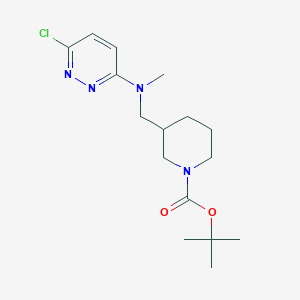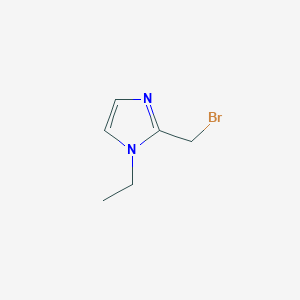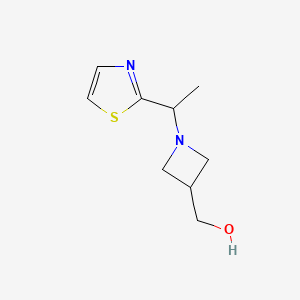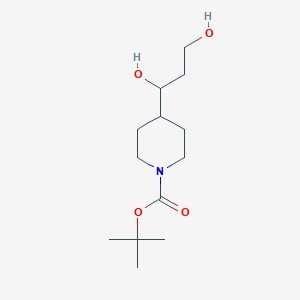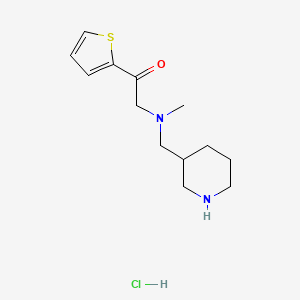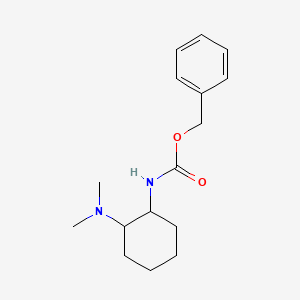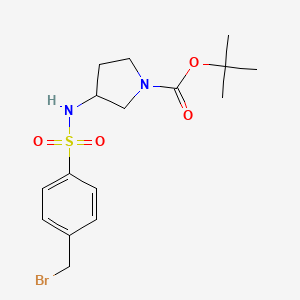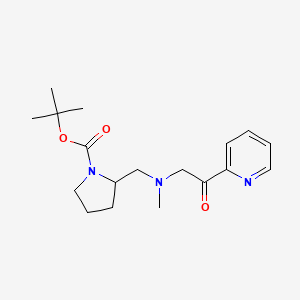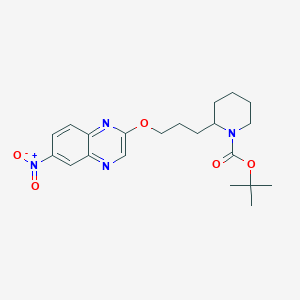
tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate
描述
Tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.20597001 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-nitroquinoxaline with a suitable alkylating agent to introduce the propyl group. This is followed by the formation of the piperidine ring through cyclization and finally the attachment of the tert-butyl carbamate protecting group.
Industrial Production Methods: : For industrial-scale production, the synthesis is optimized to ensure high yields and purity. This often involves the use of automated reactors and strict control over reaction conditions like temperature, pressure, and pH to maintain consistency and quality.
化学反应分析
Types of Reactions: : The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may utilize reagents such as potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas with palladium catalysts or lithium aluminium hydride. Substitution reactions can occur under basic or acidic conditions, depending on the desired outcome.
Major Products: : The primary products formed from these reactions vary. For instance, oxidation might yield quinoxaline derivatives with different functional groups, while reduction could lead to deoxygenated or partially hydrogenated compounds.
4. Scientific Research Applications: tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate finds extensive applications in scientific research:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules, aiding the study of reaction mechanisms and synthesis pathways.
Biology: : The compound is used in the development of biological probes and as a potential bioactive molecule in studying cellular processes and signaling pathways.
Medicine: : Investigations into its therapeutic potential have explored its use in drug development for various diseases, given its potential pharmacological properties.
Industry: : It is employed in the manufacture of specialty chemicals, where its unique reactivity is harnessed for specific industrial applications.
5. Mechanism of Action: The mechanism by which this compound exerts its effects depends on its molecular interactions:
Molecular Targets: : The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Through binding to these targets, it can modulate various biochemical pathways, leading to alterations in cellular function and behavior.
相似化合物的比较
Comparison: : Compared to similar compounds, tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate stands out due to its unique nitroquinoxaline moiety, which imparts distinctive electronic properties and reactivity.
Similar Compounds: : Other similar compounds might include derivatives of quinoxaline or piperidine, each with variations in their side chains or functional groups, but lacking the specific combination of features found in this compound.
This detailed exploration covers the various facets of this compound, highlighting its significance and potential in diverse scientific domains. What else can we dive into?
属性
IUPAC Name |
tert-butyl 2-[3-(6-nitroquinoxalin-2-yl)oxypropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-21(2,3)30-20(26)24-11-5-4-7-15(24)8-6-12-29-19-14-22-18-13-16(25(27)28)9-10-17(18)23-19/h9-10,13-15H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCYVLNZGVCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCOC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116523 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420978-88-6 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420978-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


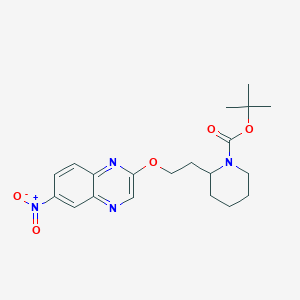
![2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B3239433.png)
